molecular formula C10H7ClFNO2 B2467446 1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione CAS No. 882081-02-9

1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B2467446
CAS No.: 882081-02-9
M. Wt: 227.62
InChI Key: CYGYYRKVXRJNOQ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of chloro and fluoro substituents on the phenyl ring enhances the compound’s chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of a 3-chloro-4-fluoroaniline with succinic anhydride followed by cyclization can yield the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione can be compared with other similar compounds such as:

    Pyrrolidine-2,5-dione derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.

    Pyrrolizines: These compounds have a similar nitrogen-containing ring structure but differ in their ring fusion and substituents.

    Proline derivatives: These compounds are structurally related but have different stereochemistry and functional groups.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO2/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGYYRKVXRJNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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